molecular formula C24H21ClN4O2S2 B2669067 N-(3-chloro-4-methylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 954697-42-8

N-(3-chloro-4-methylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2669067
CAS No.: 954697-42-8
M. Wt: 497.03
InChI Key: QYAQVVSBOKBPMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H21ClN4O2S2 and its molecular weight is 497.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Biological Evaluation

N-(3-chloro-4-methylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound involved in the synthesis and study of various chemical and biological properties. Research has focused on the synthesis of derivatives and their potential as anticancer agents. One study synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their antitumor activities against human lung adenocarcinoma cells, with some derivatives showing high selectivity and inducing apoptosis, though not as high as the standard cisplatin (Evren et al., 2019).

Antinociceptive Activity

Research on derivatives of pyridazinone, including those related to this compound, has explored their potential antinociceptive effects. Nineteen new derivatives were synthesized and tested in mice, with several compounds found to be more potent than aspirin in reducing pain, highlighting the potential for developing new pain management therapies (Doğruer et al., 2000).

Insecticidal Activity

In the agricultural sector, pyridine derivatives, which share structural similarities with this compound, have been synthesized and tested for their efficacy against pests such as the cowpea aphid. These compounds exhibited significant insecticidal activity, suggesting a potential application in pest management strategies (Bakhite et al., 2014).

Impact on Human and Environmental Health

While the direct effects of this compound on human and environmental health are not detailed in available literature, studies on related chloroacetamide compounds have raised concerns. For instance, the metabolism of chloroacetamide herbicides in human and rat liver microsomes has been studied to understand their potential toxicological impact. This research provides insight into the metabolic pathways of these compounds, which could inform safety assessments and regulatory decisions (Coleman et al., 2000).

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O2S2/c1-14-4-7-17(12-19(14)25)27-21(30)13-32-22-11-10-20(28-29-22)23-15(2)26-24(33-23)16-5-8-18(31-3)9-6-16/h4-12H,13H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAQVVSBOKBPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.